molecular formula C9H9NO5 B077076 2-(4-Nitrophenoxy)propanoic acid CAS No. 13794-10-0

2-(4-Nitrophenoxy)propanoic acid

Cat. No.: B077076
CAS No.: 13794-10-0
M. Wt: 211.17 g/mol
InChI Key: OYYFEDUOOFSUGM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)propanoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a nitrophenyl group attached to a propanoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)propanoic acid typically involves a substitution reaction between p-nitrophenol and 2-chloropropionic acid under alkaline conditions. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenoxy)propanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ether linkage allows for substitution reactions, where the nitrophenyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydroxide or potassium hydroxide as the base.

Major Products Formed:

    Reduction: 2-(4-Aminophenoxy)propanoic acid.

    Substitution: Various substituted phenoxypropanoic acids depending on the substituent introduced.

Scientific Research Applications

2-(4-Nitrophenoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

    2-(4-Aminophenoxy)propanoic acid: Formed by the reduction of 2-(4-Nitrophenoxy)propanoic acid.

    2-(4-Hydroxyphenoxy)propanoic acid: Another derivative with a hydroxyl group instead of a nitro group.

Uniqueness: this compound is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from its amino and hydroxy derivatives, which have different chemical and biological properties .

Properties

IUPAC Name

2-(4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYFEDUOOFSUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396680
Record name 2-(4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13794-10-0
Record name 2-(4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Nitrophenoxy)propionic acid methyl ester 14 (50 g) and concen. HCl (500 ml) were refluxed for 8 hours. The reaction mass was cooled to room temperature. Crude 29 was filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:5) to give pure 29 (40 g, 85.3%) as a white powder with an m.p. between 139-141° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
85.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Nitrophenoxy)propanoic acid
2-(4-Nitrophenoxy)propanoic acid
2-(4-Nitrophenoxy)propanoic acid
2-(4-Nitrophenoxy)propanoic acid
2-(4-Nitrophenoxy)propanoic acid
2-(4-Nitrophenoxy)propanoic acid

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